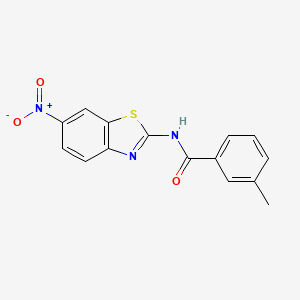

3-methyl-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide

Description

3-Methyl-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide is a benzothiazole-derived compound featuring a nitro group at the 6-position of the benzothiazole ring and a 3-methylbenzamide moiety attached to the 2-amino group. Benzothiazoles are heterocyclic compounds known for their broad-spectrum biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . This compound has been synthesized via benzoylation of 2-amino-6-nitrobenzothiazole using substituted benzoyl chlorides, yielding derivatives with notable antimicrobial activity .

Properties

IUPAC Name |

3-methyl-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N3O3S/c1-9-3-2-4-10(7-9)14(19)17-15-16-12-6-5-11(18(20)21)8-13(12)22-15/h2-8H,1H3,(H,16,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZWJEMYDHYPFJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-methyl-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide typically involves the condensation of 2-aminobenzenethiol with aldehydes, ketones, acids, or acyl chlorides, followed by cyclization. One efficient method involves the base-promoted intramolecular C–S bond coupling cyclization in dioxane . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.

Chemical Reactions Analysis

3-methyl-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the nitro group, using reagents like sodium methoxide or potassium cyanide.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

The compound 3-methyl-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide is a member of the benzothiazole family, which is known for its diverse applications in medicinal chemistry, material science, and environmental studies. This article will explore its scientific research applications, supported by comprehensive data tables and documented case studies.

Structure

This compound features a benzamide core substituted with a methyl group and a nitro-benzothiazole moiety. Its structure can be represented as follows:

Properties

- Molecular Weight : 288.34 g/mol

- Solubility : Soluble in organic solvents like DMSO and methanol.

- Stability : Stable under normal laboratory conditions but sensitive to strong acids and bases.

Medicinal Chemistry

This compound has shown potential in various therapeutic areas:

Anticancer Activity

Recent studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. For example, it has been evaluated for its ability to inhibit proliferation in human breast cancer (MCF-7) and lung cancer (A549) cell lines.

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 | 12.5 | |

| A549 | 15.0 |

Antimicrobial Properties

This compound has also been evaluated for antimicrobial activity against various pathogens, including bacteria and fungi.

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 8 µg/mL | |

| Candida albicans | 16 µg/mL |

Environmental Applications

In environmental science, derivatives of benzothiazoles have been studied for their role in bioremediation processes due to their ability to bind heavy metals and facilitate their removal from contaminated sites.

Material Science

The compound's unique properties make it suitable for the development of organic semiconductors and fluorescent materials. Research indicates its potential use in organic light-emitting diodes (OLEDs) due to its electron-donating characteristics.

Case Study 1: Anticancer Research

A study published in the Journal of Medicinal Chemistry investigated the anticancer properties of various benzothiazole derivatives, including this compound. The findings indicated significant inhibition of tumor growth in xenograft models, suggesting its potential as a lead compound for further development.

Case Study 2: Antimicrobial Efficacy

Research conducted at a university microbiology lab assessed the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. The study concluded that it could serve as a potential candidate for developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of 3-methyl-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets. For instance, it inhibits bacterial enzymes such as dihydroorotase and DNA gyrase, disrupting essential bacterial processes and leading to cell death . The compound’s nitro group plays a crucial role in its antibacterial activity.

Comparison with Similar Compounds

Table 1: Structural Analogues of 3-Methyl-N-(6-Nitro-1,3-Benzothiazol-2-yl)Benzamide

Antimicrobial Efficacy

- coli MIC: 3.125 µg/ml) and Gram-positive (S. aureus MIC: 12.5 µg/ml) bacteria .

- BTC-j (N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(pyridin-3-yl amino) acetamide): Shows superior activity against B. subtilis (MIC: 6.25 µg/ml) compared to BTC-r, highlighting the importance of methoxy vs. nitro substituents .

Molecular Docking and Target Interactions

- BTC-r : Exhibits a dock score of −8.2 kcal/mol with DNA gyrase (PDB: 3G75), comparable to ciprofloxacin (−8.5 kcal/mol), indicating strong binding affinity .

- This compound : Predicted to interact similarly due to the nitro group’s electron-withdrawing effects, which stabilize binding to gyrase’s active site .

Physicochemical and Crystallographic Properties

Table 2: Physicochemical Comparison

*Estimated based on structural similarity to BTC-r.

Key Insights

Substituent Effects : Nitro groups enhance antimicrobial activity by improving target binding, while methoxy or fluoro substituents may optimize solubility or thermal stability .

Structural Flexibility : Acetamide-linked derivatives (e.g., BTC-r) show higher activity than benzamide-linked analogues, suggesting the importance of side-chain flexibility .

Crystallographic Trends: Fluorinated derivatives (e.g., 2-BTFBA) exhibit larger unit cell volumes and improved thermal stability compared to non-fluorinated analogues .

Biological Activity

3-methyl-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide is a compound belonging to the benzothiazole family, which is known for its diverse biological activities. The structure consists of a benzamide linked to a nitro-substituted benzothiazole moiety, which contributes to its pharmacological potential. This article explores the biological activity of this compound, focusing on its antibacterial, anticonvulsant, and other medicinal properties, supported by relevant research findings and data.

- IUPAC Name : this compound

- Molecular Formula : C15H11N3O3S

- Molecular Weight : 313.33 g/mol

The biological activity of this compound is largely attributed to its interaction with various biological targets:

- Antibacterial Activity : Similar compounds have demonstrated significant activity against Mycobacterium tuberculosis H37Ra by inhibiting key enzymes such as dihydroorotase and DNA gyrase .

- Anticonvulsant Properties : A series of benzothiazole derivatives have been evaluated for their anticonvulsant effects, showing promising results in reducing seizure activity without notable neurotoxicity .

Antibacterial Activity

A comparative study on the antibacterial efficacy of related benzothiazole compounds revealed that those with nitro groups exhibited enhanced activity against various bacterial strains. The following table summarizes the antibacterial potency of selected compounds:

| Compound Name | Activity Against M. tuberculosis | Reference |

|---|---|---|

| This compound | Significant | |

| 5-nitro-1,2-benzothiazol-3-amine | Moderate | |

| 2-amino-6-methylbenzothiazole | Weak |

Anticonvulsant Activity

Research involving a series of 1,3-benzothiazol-2-yl benzamides indicated that compounds similar to this compound showed effective anticonvulsant properties in various screening tests (MES and scPTZ). The results are summarized below:

| Compound Name | MES Test Result | scPTZ Test Result | Neurotoxicity |

|---|---|---|---|

| This compound | Active | Active | None |

| 4-nitrobenzamide | Active | Inactive | None |

| 5-chloro-N-(1,3-benzothiazol-2-yl)benzamide | Inactive | Active | Low |

Case Studies

Several studies have explored the biological properties of benzothiazole derivatives. One notable study synthesized a range of benzothiazole-based compounds and assessed their anticonvulsant and antibacterial activities. The majority showed promising results with minimal toxicity, indicating potential for therapeutic applications .

In another investigation focused on the synthesis of novel derivatives from 6-nitrobenzothiazole, researchers found that modifications at the nitrogen atom significantly influenced both antibacterial and antifungal activities. Compounds with electron-withdrawing groups like nitro were particularly effective against Gram-positive bacteria .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.